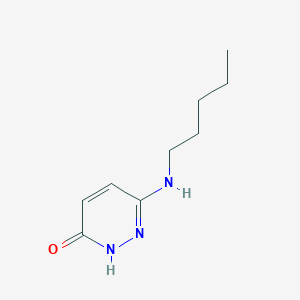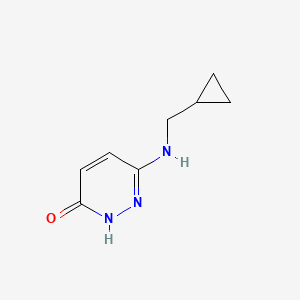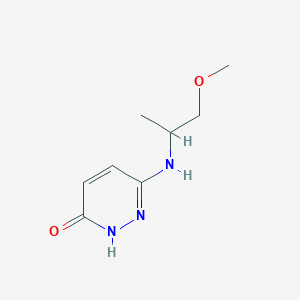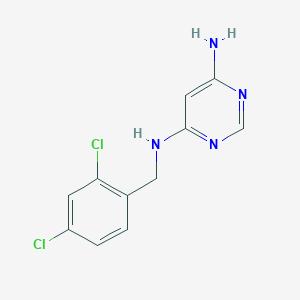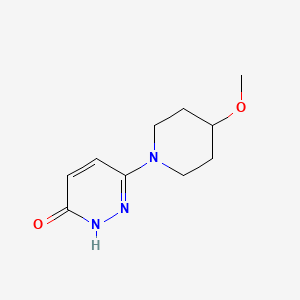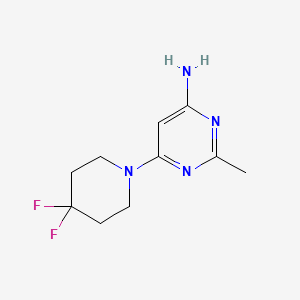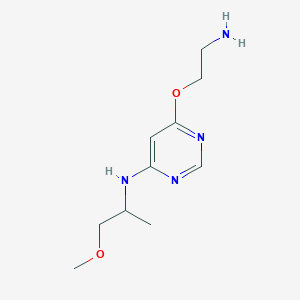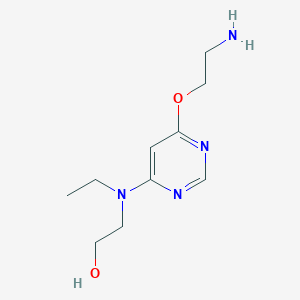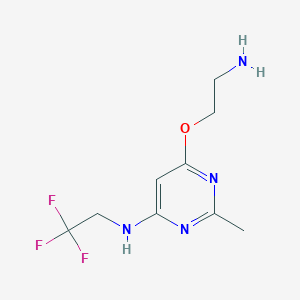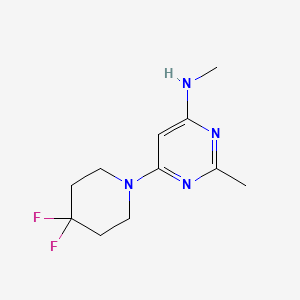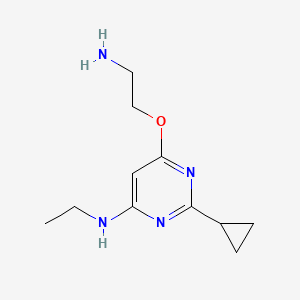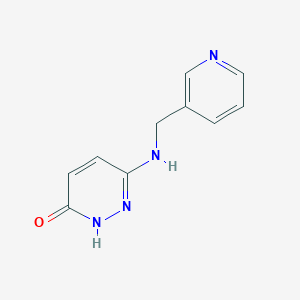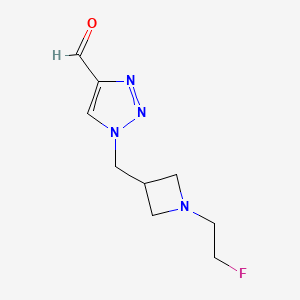
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-((1-(2-Fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of azetidines and triazoles. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both azetidine and triazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Attachment of the Carbaldehyde Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine or triazole rings.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: The compound serves as a probe in chemical biology to study biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The azetidine and triazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-ylmethanol: This compound differs by having a hydroxyl group instead of a carbaldehyde group, which affects its reactivity and biological activity.
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative has different solubility and reactivity properties compared to the carbaldehyde compound.
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-ylamine: The amine derivative exhibits different hydrogen bonding capabilities and can be used in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIMABGWWWXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


